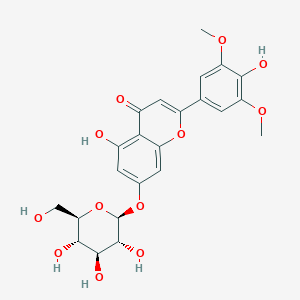
Tricin 7-glucoside
Vue d'ensemble
Description
Tricin 7-glucoside is a glycosyloxyflavone, specifically a flavone, that is tricin attached to a D-glucopyranosyl residue at position 7 via a glycosidic linkage . Tricin itself is a naturally occurring flavonoid found in various cereal crops and other plants. It has been studied for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Mécanisme D'action
Tricin 7-glucoside, also known as tricin 7-O-beta-D-glucoside, is a glycosyloxyflavone . It is a derivative of tricin, a flavonoid that occurs in monocotyledonous plants . This compound has been studied for its broad pharmacological spectrum, including anti-inflammatory and antioxidant activities .
Target of Action
Studies on tricin, the aglycone of this compound, suggest that it may target the opioid system to promote its antinociceptive activity .
Mode of Action
It is likely that tricin, the aglycone of this compound, activates the opioid system to promote its antinociceptive activity . This suggests that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
The biosynthesis of this compound involves a combination of phenylpropanoid and polyketide pathways . The sequential action of chalcone synthase and chalcone isomerase yields naringenin chalcone and the flavanone, naringenin, respectively . CYP93G1 of the CYP450 superfamily in rice then desaturates naringenin into apigenin. After this step, it is proposed that flavonoid 3’5’-hydroxylase (F3’5’H) changes apigenin into tricetin . Upon formation of tricetin, 3’-O-methyltransferase and 5’-O-methyltransferase add methoxy groups to tricetin to form tricin .
Pharmacokinetics
Previous studies reported on the pharmacokinetics properties and bioavailability of tricin , which could provide some insights into the ADME properties of this compound.
Result of Action
Studies on tricin suggest that it has gastroprotective and antinociceptive potential . It was observed that tricin significantly reduced the injured areas of the animals’ stomachs when compared to the control . It is likely that the protective effect of the gastric mucosa is directly related to its antioxidant and anti-inflammatory properties . Tricin also showed promising antinociceptive activity with analgesic effects similar to morphine in both experimental models analyzed .
Action Environment
As a plant metabolite, its production and accumulation may be influenced by various environmental factors such as light, temperature, and stress conditions .
Analyse Biochimique
Biochemical Properties
Tricin 7-O-beta-D-glucoside plays a significant role in biochemical reactions, particularly as a radical scavenger and a plant metabolite . It interacts with various enzymes and proteins, including those involved in antioxidant defense mechanisms. The compound’s radical scavenging activity helps neutralize reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, tricin 7-O-beta-D-glucoside has been shown to interact with enzymes involved in the metabolism of xenobiotic compounds, aiding in their detoxification .
Cellular Effects
Tricin 7-O-beta-D-glucoside exerts several effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to enhance the expression of antioxidant genes, thereby boosting the cell’s defense against oxidative stress. Moreover, tricin 7-O-beta-D-glucoside can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
Molecular Mechanism
At the molecular level, tricin 7-O-beta-D-glucoside exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For example, the compound can inhibit the activity of certain enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress. Additionally, tricin 7-O-beta-D-glucoside can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tricin 7-O-beta-D-glucoside have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that tricin 7-O-beta-D-glucoside remains stable under certain conditions, but its activity may diminish over time due to degradation. Long-term exposure to the compound has been associated with sustained antioxidant effects and protection against oxidative damage .
Dosage Effects in Animal Models
The effects of tricin 7-O-beta-D-glucoside vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant defense and reduced inflammation. At high doses, tricin 7-O-beta-D-glucoside may exhibit toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm .
Metabolic Pathways
Tricin 7-O-beta-D-glucoside is involved in several metabolic pathways, including those related to antioxidant defense and xenobiotic metabolism. The compound interacts with enzymes such as glucosidases and oxidoreductases, which facilitate its metabolism and conversion into active metabolites. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, tricin 7-O-beta-D-glucoside is transported and distributed through specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in different cellular compartments. The transport and distribution of tricin 7-O-beta-D-glucoside can affect its bioavailability and overall efficacy in exerting its biochemical effects .
Subcellular Localization
The subcellular localization of tricin 7-O-beta-D-glucoside plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, tricin 7-O-beta-D-glucoside may accumulate in the mitochondria, where it can exert its antioxidant effects and protect against mitochondrial dysfunction. The localization of the compound can influence its interactions with other biomolecules and its overall impact on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tricin 7-glucoside can be synthesized through the glycosylation of tricin. This process involves the reaction of tricin with a glucosyl donor under specific conditions to form the glycosidic bond. Common methods include the use of glycosyl halides or glycosyl trichloroacetimidates as glucosyl donors in the presence of a catalyst such as silver triflate .
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources rich in tricin, such as wheat straw and rice straw. The extraction process typically includes solvent extraction followed by purification steps like chromatography to isolate the compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Tricin 7-glucoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions include various tricin derivatives, such as tricin 7-O-sinapoyl-glucoside and tricin 4’-O-beta-guaiacylglyceryl ether .
Applications De Recherche Scientifique
Tricin 7-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: this compound is studied for its role in plant defense mechanisms and its potential as a natural pesticide.
Comparaison Avec Des Composés Similaires
Tricin 7-glucoside can be compared with other similar flavonoid glycosides:
Kaempferol 7-glucoside: Similar in structure but differs in the hydroxylation pattern on the flavone backbone.
Quercetin 7-glucoside: Another flavonoid glycoside with a different substitution pattern, leading to distinct biological activities.
Luteolin 7-glucoside: Shares the same glycosylation position but has different hydroxyl and methoxy groups.
Uniqueness: this compound is unique due to its specific glycosylation at the 7-position and the presence of methoxy groups, which contribute to its distinct biological activities and potential health benefits .
Propriétés
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12/c1-31-15-3-9(4-16(32-2)19(15)27)13-7-12(26)18-11(25)5-10(6-14(18)34-13)33-23-22(30)21(29)20(28)17(8-24)35-23/h3-7,17,20-25,27-30H,8H2,1-2H3/t17-,20-,21+,22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXFMIJHKASCIZ-LDBVRRDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501305361 | |
| Record name | Tricin 7-O-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501305361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32769-01-0 | |
| Record name | Tricin 7-O-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32769-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricin-7-beta-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032769010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricin 7-O-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501305361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



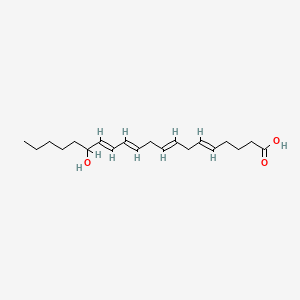


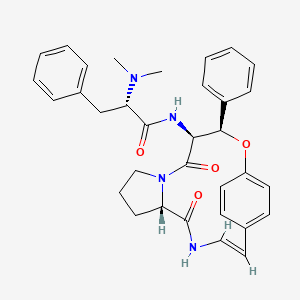
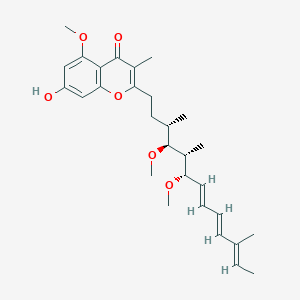
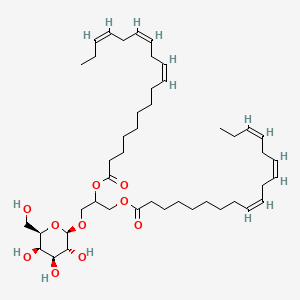
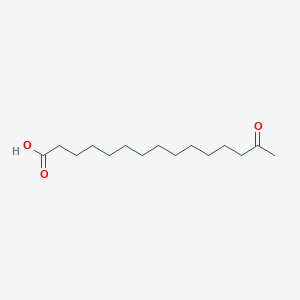
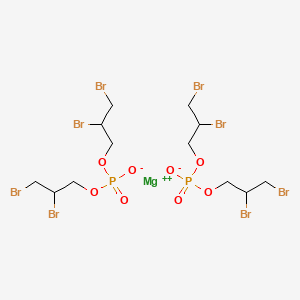
![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B1233629.png)
![1-methyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-1H-indazole-3-carboxamide](/img/structure/B1233632.png)
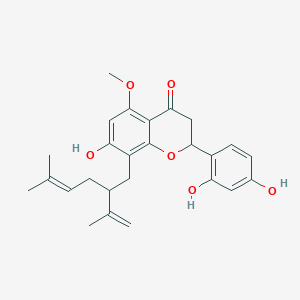
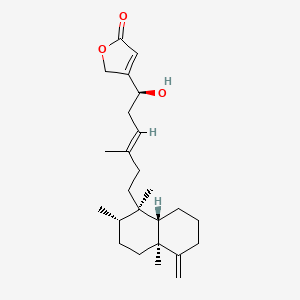
![1-[(E)-(2-phenylmethoxyphenyl)methylideneamino]tetrazol-5-amine](/img/structure/B1233637.png)
